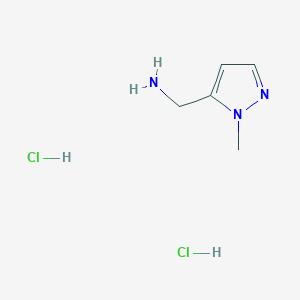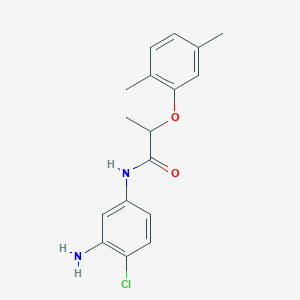![molecular formula C17H18F3NO B1391312 4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946741-47-5](/img/structure/B1391312.png)
4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine
Übersicht
Beschreibung
“4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C17H18F3NO and a molecular weight of 309.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCC©C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 309.33 and a molecular formula of C17H18F3NO .Wissenschaftliche Forschungsanwendungen
Electrochemistry and Ionic Liquids
The compound's electrochemical properties are studied in the context of ionic liquids. The oxidation of phenol and phenolate in certain ionic liquids has been explored, indicating potential applications in electrochemistry and the development of new ionic liquids (Villagrán et al., 2006).
Polymer Science for Gas Separation
A diamine monomer closely related to the compound has been utilized in the synthesis of polyamides for gas separation applications. The resultant polymers demonstrated high thermal stability and significant promise in membrane-based gas separation, indicative of the compound's potential in creating materials for industrial applications (Bandyopadhyay et al., 2013).
Metalation and Electrophilic Substitution Reactions
The compound's derivatives have been studied for metalation and subsequent electrophilic substitution reactions. This research indicates the compound's utility in synthetic chemistry, particularly in the modification and synthesis of complex organic molecules (Marzi et al., 2001).
Development of Fluorinated Polyimides
Studies have been conducted on the synthesis of fluorinated polyimides using related diamine monomers. These polyimides exhibit high glass transition temperatures and thermal stability, suggesting applications in the development of advanced materials with specific thermal and mechanical properties (Liu et al., 2008).
Applications in Liquid Crystal Displays
The compound's derivatives have been used to create fluorinated copolyimides with potential applications in liquid crystal displays. The materials show great thermal stability and high mechanical properties, making them suitable for advanced display technologies (Liu et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-butan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-3-11(2)12-4-6-13(7-5-12)22-14-8-9-16(21)15(10-14)17(18,19)20/h4-11H,3,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQJOTKYPHGXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)



